1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
Pyrido[2,3-d]pyrimidin-2-one is a bicyclic cytosine analogue . It’s a good scaffold for the development of biologically active compounds .
Synthesis Analysis
The synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones can be achieved by reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation .
Molecular Structure Analysis
The crystal structures of DNA duplexes containing the bicyclic cytosine analogue 7,8-dihydropyrido [2,3- d ]pyrimidin-2-one have been determined at 1.9–2.9 Å resolutions .
Chemical Reactions Analysis
The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido [2,3- d ]pyrimidin-2-one into DNA duplexes results in a significant enhancement of their stability .
Physical And Chemical Properties Analysis
The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .
Scientific Research Applications
ENPP1 Inhibitors
This compound has been found to have inhibitory activities on Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This makes it a potential candidate for cancer immunotherapy .
Antitumor Evaluation
The compound has been evaluated for its antitumor properties. It has been synthesized and tested as a potential EGFR inhibitor, which could have significant implications in cancer treatment .
Synthesis of Pyrido[2,3-d]pyrimidin-5-ones
The compound can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . This process involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .
Synthesis of Pyrido[2,3-d]pyrimidin-7-ones
Similarly, the compound can also be transformed into pyrido[2,3-d]pyrimidin-7-one derivatives . The cyclization involves an activated CH2 group in the amide moiety and the acetyl carbonyl .
Biological Activity
Compounds of this class exhibit a wide range of biological activity. They have been found to have antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one, which can be synthesized from this compound, have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)18-7-6-15-13(9-18)8-16-10-17-15/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWZYAJGGCFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone |
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